molecular formula C14H9ClN2O2 B1264079 GRL-0496

GRL-0496

Cat. No.: B1264079
M. Wt: 272.68 g/mol
InChI Key: BOSZJNSICHFHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

GRL-0496 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Preparation Methods

GRL-0496 is a chloropyridyl ester-derived compound. The synthetic route involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinyl alcohol under specific reaction conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Chemical Reactions Analysis

GRL-0496 undergoes several types of chemical reactions, including:

Mechanism of Action

GRL-0496 exerts its effects by inhibiting the activity of the 3CLpro enzyme, which is essential for the replication of SARS-CoV and SARS-CoV-2. The compound binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, this compound has been proposed to inhibit the host protease cathepsin L, which is important for SARS-CoV-2 entry into some cell types .

Comparison with Similar Compounds

GRL-0496 is compared with other 3CLpro inhibitors such as GC376, boceprevir, Z-FA-FMK, and calpain inhibitor XII. These compounds also target the 3CLpro enzyme but differ in their chemical structures and inhibitory potencies. This compound is unique due to its chloropyridyl ester structure, which forms a more stable inhibitory thioester bond with the 3CLpro catalytic cysteine compared to other inhibitors .

Similar Compounds

  • GC376
  • Boceprevir
  • Z-FA-FMK
  • Calpain inhibitor XII
  • MAC-5576
  • BTB07408
  • BTB07417

These compounds share similar mechanisms of action but vary in their chemical structures and specific inhibitory activities .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

(5-chloropyridin-3-yl) 1H-indole-4-carboxylate

InChI

InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H

InChI Key

BOSZJNSICHFHMA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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